5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the class of 7-deazaadenines, which are adenine analogs lacking the nitrogen at the 7-position. [ [] ] These compounds have garnered significant interest in medicinal chemistry due to their potential as adenosine receptor antagonists. [ [] ] Notably, 5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a key intermediate in the synthesis of CP-154,526, a centrally active nonpeptide corticotropin-releasing factor1 (CRF1) receptor antagonist. [ [] ]
5,6-Dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound classified under the pyrrolopyrimidine family. This compound is notable for its unique molecular structure, which incorporates a pyrrolo[2,3-d]pyrimidine core with specific substituents that enhance its biological activity and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical methods and is available from multiple suppliers, including Santa Cruz Biotechnology and BenchChem. It is often used in scientific research and has been studied for its potential therapeutic applications.
5,6-Dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the category of heterocyclic compounds, specifically pyrrolopyrimidines. These compounds are characterized by their fused ring systems that include nitrogen atoms, which contribute to their chemical reactivity and biological properties.
The synthesis of 5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene derivatives with formic acid or triethyl orthoformate. This reaction forms the pyrrolo[2,3-d]pyrimidine core structure.
The molecular structure of 5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be represented as follows:
This compound's structure features a fused pyrrolo[2,3-d]pyrimidine ring system with substituents that include dimethyl and methylphenyl groups. The presence of these groups significantly influences its chemical behavior and biological activity.
5,6-Dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action of 5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves its interaction with specific molecular targets within biological systems. For instance:
The physical properties of 5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
5,6-Dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.
Convergent synthesis enables modular assembly of the target molecule through strategic coupling of pre-functionalized fragments. This approach leverages molecular hybridization and scaffold hopping principles, integrating structural motifs from bioactive molecules like the CSF1R inhibitor Pexidartinib into the pyrrolopyrimidine core [2]. Key methodologies include:
Table 1: Key Coupling Methods for Pyrrolopyrimidine Functionalization
Reaction Type | Catalyst System | Position Modified | Yield Range | Key Applications |
---|---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂/BINAP/Cs₂CO₃ | C4 | 64–80% | Installation of 4-amine groups |
Suzuki-Miyaura | Pd(dppf)₂Cl₂/K₂CO₃ | C5/C6 | 64–72% | Aryl/heteroaryl introductions |
Copper-Catalyzed C-S | CuI/K₂CO₃ (ligand-free) | C5 | 68–81% | Thioether linkages for antitubercular analogs |
Microwave irradiation significantly accelerates halogenation and cross-coupling steps while enhancing regioselectivity:
Table 2: Microwave Optimization of Key Synthetic Steps
Reaction | Conventional Conditions | Microwave Conditions | Yield Improvement |
---|---|---|---|
Sonogashira Coupling | 12 h, RT | 10 min, 100°C | >60% time reduction |
C5-Iodination | 12 h, reflux | 30 min, 80°C | Enhanced regioselectivity |
Ullmann C-S Coupling | 24 h, 120°C | 4 h, 100°C | 15–20% yield increase |
The N7 position exhibits distinct nucleophilicity, enabling selective alkylation without O- or N9-competition:
Table 3: Solvent Effects on N7-Alkylation Efficiency
Solvent | Reaction Temp (°C) | N7-Regioselectivity | Solvolysis Byproduct |
---|---|---|---|
DMF | 80 | >95% | <1% |
EtOH | 80 | 85% | 10–15% |
H₂O | 80 | 90% | 5–8% |
2-PrOH | 80 | 88% | 7–9% |
C5-thiofunctionalization diversifies pharmacological profiles while leveraging sustainable protocols:
Directed protection enables sequential functionalization of sensitive groups:
Table 5: Protecting Group Applications in Pyrrolopyrimidine Synthesis
Protecting Group | Protected Functionality | Installation Conditions | Deprotection Conditions | Compatibility |
---|---|---|---|---|
SEM | Pyrrole NH (N7/N9) | SEM-Cl, DIPEA/DMF | TFA/CH₂Cl₂, 2 h | Stable to Pd-catalysis, basic pH |
Pivaloyl | C4-Amino group | Piv-Cl, TEA/DMAP | 1N NaOH/MeOH, reflux | Stable to iodination, Sonogashira |
Boc | Alkylamine substituents | Boc₂O, NaOH/H₂O | TFA/CH₂Cl₂, 0°C to RT | Orthogonal to SEM, acid-labile groups |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9